

# Meta-analysis of clinical studies using different PSMA-targeted radiotracers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Psma-bch  |           |
| Cat. No.:            | B11928229 | Get Quote |

# A Comparative Analysis of PSMA-Targeted Radiotracers in Clinical Studies

A comprehensive meta-analysis of clinical data reveals nuanced performance differences among leading PSMA-targeted radiotracers for prostate cancer imaging and therapy. This guide synthesizes findings on diagnostic accuracy and therapeutic efficacy to inform researchers, scientists, and drug development professionals.

Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. A growing arsenal of PSMA-targeted radiotracers is now available, each with distinct characteristics. This guide provides a meta-analytical comparison of the clinical performance of these agents, with a focus on quantitative data from recent systematic reviews and head-to-head studies.

# Diagnostic Radiotracers: A Head-to-Head Comparison

The most widely studied diagnostic PSMA radiotracers include Gallium-68 (<sup>68</sup>Ga) labeled PSMA-11 and Fluorine-18 (<sup>18</sup>F) labeled agents such as DCFPyL and PSMA-1007. Meta-analyses consistently demonstrate the high diagnostic utility of these tracers, particularly in the context of biochemical recurrence of prostate cancer.







A systematic review and meta-analysis of 27 clinical studies found that while <sup>68</sup>Ga-PSMA-PET/CT had slightly higher sensitivity, <sup>18</sup>F-PSMA-1007 PET/CT may offer higher specificity and a better-confirmed positive rate.[1] Another meta-analysis comparing <sup>18</sup>F-based PSMA radiotracers with [<sup>68</sup>Ga]Ga-PSMA-11 concluded that [<sup>18</sup>F]DCFPyL offers a similar lesion detection rate to [<sup>68</sup>Ga]Ga-PSMA-11 without an increase in false-positive rates.[2][3] However, [<sup>18</sup>F]PSMA-1007, while showing a greater local lesion detection rate due to its hepatobiliary excretion, has been associated with a significant number of benign bone uptakes, making it a less preferable option for some clinical scenarios.[2]

At the patient level, a network meta-analysis of 19 studies identified <sup>18</sup>F-PSMA-1007, <sup>68</sup>Ga-PSMA-11, and <sup>18</sup>F-DCFPyL as the three most optimal diagnostic methods.[4] At the lesion level, <sup>18</sup>F-PSMA-1007 was also ranked as the top performer.

The following tables summarize the comparative diagnostic performance of the key PSMA radiotracers based on pooled data from multiple meta-analyses.



| Radiotracer               | Pooled Detection<br>Rate (%) | Key Findings from<br>Meta-Analyses                                                                                                                                                                                  | References |
|---------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------|
| <sup>68</sup> Ga-PSMA-11  | 71 - 81                      | Considered the gold standard with extensive validation. Rapid renal clearance improves contrast. Lower positron yield may reduce spatial resolution compared to <sup>18</sup> F-tracers.                            | _          |
| <sup>18</sup> F-DCFPyL    | 66 - 88.8                    | Similar lesion detection rate to <sup>68</sup> Ga- PSMA-11 with no increase in false positives. Longer half- life allows for delayed imaging. Outperforms <sup>68</sup> Ga-PSMA-11 in patients with PSA ≥0.5 ng/mL. |            |
| <sup>18</sup> F-PSMA-1007 | 79 (Sample-weighted<br>mean) | Superior lesion detection at low PSA levels (<0.5 ng/mL). Hepatobiliary clearance improves pelvic lesion visualization. Higher rate of false positives due to benign bone uptake and uptake in coeliac ganglia.     |            |



| Radiotracer               | Pooled<br>Sensitivity (%) | Pooled<br>Specificity (%) | Positive<br>Predictive Value<br>(PPV) (%) | References |
|---------------------------|---------------------------|---------------------------|-------------------------------------------|------------|
| <sup>68</sup> Ga-PSMA-11  | 92 - 96                   | 71 - 90                   | 99                                        |            |
| <sup>18</sup> F-DCFPyL    | 92                        | 59                        | -                                         | -          |
| <sup>18</sup> F-PSMA-1007 | -                         | -                         | 86                                        | -          |

## Therapeutic Radiotracers: Focus on <sup>177</sup>Lu-PSMA

In the therapeutic arena, Lutetium-177 (<sup>177</sup>Lu) labeled PSMA ligands, primarily <sup>177</sup>Lu-PSMA-617 and <sup>177</sup>Lu-PSMA-I&T, have shown significant promise in treating metastatic castration-resistant prostate cancer (mCRPC).

A systematic review and network meta-analysis of randomized controlled trials demonstrated that ¹<sup>77</sup>Lu-PSMA radioligand therapy (PRLT) resulted in a 1.3-times-higher rate of median PSA decline of ≥50% compared to treatments like abiraterone, enzalutamide, mitoxantrone, or cabazitaxel. The TheraP trial, a phase II randomized study, showed that ¹<sup>77</sup>Lu-PSMA-617 achieved a significantly higher PSA response rate (≥50% reduction) compared to cabazitaxel (66% vs 37%).

Dosimetry studies have also been conducted to compare the absorbed radiation doses of different therapeutic radiotracers. A meta-analysis of 29 studies found no significant difference in the dose delivered to kidneys, submandibular glands, bone marrow, or tumors between <sup>177</sup>Lu-PSMA-I&T and <sup>177</sup>Lu-PSMA-617. However, the parotid gland dose from <sup>177</sup>Lu-PSMA-617 was higher than that of <sup>177</sup>Lu-PSMA-I&T.



| Therapeutic<br>Radiotracer | Primary Endpoint | Key Findings from<br>Meta-Analyses                         | References |
|----------------------------|------------------|------------------------------------------------------------|------------|
| <sup>177</sup> Lu-PSMA-617 | PSA decline ≥50% | 44% of patients<br>showed a serum PSA<br>decrease of ≥50%. |            |
| <sup>177</sup> Lu-PSMA-I&T | PSA decline ≥50% | 36% of patients<br>showed a serum PSA<br>decrease of ≥50%. |            |

### **Methodologies of Cited Meta-Analyses**

The findings presented in this guide are based on systematic reviews and meta-analyses of published clinical studies. The general methodology employed in these reviews is outlined below.

### **Experimental Protocols**

- Literature Search: A comprehensive search of databases such as PubMed, EMBASE,
   MEDLINE, and the Cochrane Library is conducted to identify relevant studies.
- Inclusion Criteria: Studies are selected based on predefined criteria, which typically include comparisons of different PSMA radiotracers in human subjects with prostate cancer, and reporting of quantitative outcomes such as detection rates, sensitivity, and specificity.
- Quality Assessment: The quality of the included studies is assessed using standardized tools like the Quality Assessment of Diagnostic Accuracy Studies-2 (QUADAS-2).
- Data Extraction and Synthesis: Data on study characteristics, patient populations, and outcomes are extracted. For quantitative meta-analysis, statistical methods such as randomeffects models and network meta-analysis are employed to pool the data and calculate summary statistics.

The following diagram illustrates the typical workflow of a systematic review and meta-analysis of clinical studies on PSMA radiotracers.





Click to download full resolution via product page

Systematic review and meta-analysis workflow.

The following diagram provides a high-level comparison of the key characteristics of the three main diagnostic PSMA radiotracers discussed in this guide.





Click to download full resolution via product page

Key characteristics of diagnostic PSMA radiotracers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. auntminnie.com [auntminnie.com]
- 2. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urologytimes.com [urologytimes.com]
- 4. Diagnostic Performance of PET/CT Using Different Radiotracers in Clinically Significant Primary Prostate Cancer: A Systematic Review and Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Meta-analysis of clinical studies using different PSMA-targeted radiotracers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11928229#meta-analysis-of-clinical-studies-using-different-psma-targeted-radiotracers]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com